Glyceryl trihexadecanoate-d98

Catalog No.
S12873750
CAS No.
M.F
C51H98O6
M. Wt
905.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl trihexadecanoate-d98

Product Name

Glyceryl trihexadecanoate-d98

IUPAC Name

[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate

Molecular Formula

C51H98O6

Molecular Weight

905.9 g/mol

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2,46D2,47D2,48D

InChI Key

PVNIQBQSYATKKL-UWJFJTLTSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Glyceryl trihexadecanoate-d98, also known as glyceryl tripalmitate-d98, is a triglyceride compound where glycerol is esterified with three hexadecanoic acid (palmitic acid) molecules. The "d98" designation indicates that this compound has a high deuterium content, specifically 98% deuterium, which is a stable isotope of hydrogen. This isotopic labeling can be utilized in various analytical applications, particularly in studies involving metabolic pathways and lipid metabolism.

Typical of triglycerides:

  • Hydrolysis: In the presence of water and enzymes like lipases, glyceryl trihexadecanoate-d98 can be hydrolyzed to yield glycerol and free hexadecanoic acid.
  • Transesterification: This reaction involves the exchange of the fatty acid moieties with another alcohol, leading to the formation of different triglycerides.
  • Oxidation: The fatty acid chains can be oxidized to form various products, including aldehydes and ketones, particularly under conditions that promote lipid peroxidation.

These reactions are significant in both industrial applications and biological contexts, influencing lipid metabolism and energy production.

Glyceryl trihexadecanoate-d98 exhibits various biological activities primarily due to its fatty acid components. Research indicates that saturated fatty acids like hexadecanoic acid play roles in cellular signaling and inflammation. The compound may influence lipid composition in cellular membranes and affect processes such as:

  • Cellular metabolism: It can serve as an energy source or metabolic substrate.
  • Inflammatory responses: Saturated fatty acids have been associated with pro-inflammatory cytokine production.

Studies have shown that alterations in lipid profiles, including those involving glyceryl trihexadecanoate-d98, can impact skin health and conditions such as acne or atopic dermatitis .

The synthesis of glyceryl trihexadecanoate-d98 typically involves the following methods:

  • Esterification: This process combines glycerol with hexadecanoic acid under acidic conditions, often using a catalyst like sulfuric acid to facilitate the reaction.
  • Deuterated precursors: Utilizing deuterated hexadecanoic acid ensures that the resulting triglyceride contains the desired deuterium labeling.
  • Purification: The product is purified through techniques such as distillation or chromatography to achieve high purity levels.

These methods are crucial for obtaining glyceryl trihexadecanoate-d98 for research and industrial applications.

Glyceryl trihexadecanoate-d98 has several applications across different fields:

  • Metabolic studies: Its deuterated form is used in tracing studies to investigate lipid metabolism pathways.
  • Cosmetics and dermatology: Due to its emollient properties, it is employed in skin care formulations to enhance moisture retention.
  • Food industry: As a food additive, it may be used for its emulsifying properties.
  • Pharmaceuticals: It serves as an excipient in drug formulations due to its biocompatibility.

Several compounds share structural similarities with glyceryl trihexadecanoate-d98. Here are some notable examples:

Compound NameStructure TypeUnique Features
Glyceryl tripalmitateTriglycerideNon-deuterated version of glyceryl trihexadecanoate
Glyceryl trioleateTriglycerideContains oleic acid instead of palmitic acid
Glyceryl tristearateTriglycerideComposed of stearic acid; higher melting point
Glyceryl dipalmitateDiglycerideTwo palmitic acids; used in emulsification

Glyceryl trihexadecanoate-d98 is unique due to its high deuterium content, which allows for specific applications in metabolic tracing that other similar compounds cannot provide.

Atomic Composition and Isotopic Distribution

Glyceryl trihexadecanoate-d98 represents a fully deuterated analog of tripalmitin, distinguished by the systematic replacement of all hydrogen atoms with deuterium isotopes [2]. The compound maintains the fundamental triglyceride architecture while exhibiting a molecular formula of C51D98O6, contrasting with the C51H98O6 formula of its non-deuterated counterpart [2] [9]. This isotopic substitution results in a molecular weight increase from 807.34 grams per mole for standard tripalmitin to 905.9 grams per mole for the deuterated variant, representing an approximate 12.2% mass increment [2] [10].

The atomic composition demonstrates complete deuterium incorporation across all hydrogen-bearing positions within the molecular structure [2]. The compound retains 51 carbon atoms and 6 oxygen atoms identical to non-deuterated tripalmitin, while the 98 hydrogen atoms are entirely substituted with deuterium atoms [2] [9]. This comprehensive isotopic labeling extends throughout both the glycerol backbone and the three hexadecanoic acid chains, ensuring uniform deuteration across the entire molecular framework [1] [2].

Table 1: Atomic Composition and Isotopic Distribution

ElementNon-deuterated TripalmitinGlyceryl trihexadecanoate-d98Isotopic Substitution Sites
Carbon5151Unchanged
Hydrogen (Protium)980Completely replaced
Deuterium098All acyl chains + glycerol backbone
Oxygen66Unchanged

Deuterium Placement in the Glyceryl Backbone and Acyl Chains

The deuterium distribution in glyceryl trihexadecanoate-d98 follows a systematic pattern across all hydrogen-bearing carbon positions [2] [9]. Within the glycerol backbone, deuterium atoms occupy positions at the primary carbons (C1 and C3), each bearing two deuterium atoms, while the secondary carbon (C2) contains a single deuterium atom [2]. This arrangement accounts for five deuterium atoms within the glycerol moiety, representing approximately 5.1% of the total deuterium content [2] [9].

The three hexadecanoic acid chains contribute the majority of deuterium atoms to the molecular structure [2]. Each acyl chain contains 31 deuterium atoms distributed across the carbon backbone, with two deuterium atoms at the alpha-carbon position adjacent to the carbonyl group, two deuterium atoms at each methylene carbon throughout the chain, and three deuterium atoms at the terminal methyl group [1] [2]. The systematic deuteration encompasses all carbon positions from C2 through C16 of each palmitic acid chain, ensuring complete isotopic labeling throughout the hydrophobic regions of the molecule [2] [8].

Table 2: Deuterium Distribution in Molecular Structure

Structural ComponentNumber of Deuterium AtomsPercentage of Total Deuterium
Glycerol Backbone C1-H222.0%
Glycerol Backbone C2-H11.0%
Glycerol Backbone C3-H222.0%
Acyl Chain α-Carbon66.1%
Acyl Chain β-Carbon through ω-Carbon8485.7%
Terminal Methyl Groups99.2%

Mass Spectrometric Verification of Labeling Purity

Mass spectrometric analysis serves as the primary analytical technique for confirming the isotopic purity and structural integrity of glyceryl trihexadecanoate-d98 [14] [15]. High-resolution mass spectrometry demonstrates a characteristic molecular ion peak at m/z 905.9 for the protonated molecular ion [M+H]+, representing a mass shift of approximately 99.3 daltons compared to non-deuterated tripalmitin [2] [10]. This substantial mass difference enables unambiguous identification and quantification of the deuterated compound in analytical applications [14] [16].

The isotopic purity of glyceryl trihexadecanoate-d98 typically exceeds 98 atom percent deuterium, as verified through isotope ratio mass spectrometry techniques [2] [10]. Advanced mass spectrometric methods, including Orbitrap technology, provide sufficient resolution to distinguish deuterium incorporation from natural carbon-13 abundance, addressing analytical challenges associated with overlapping isotopic patterns [15] [16]. The fragmentation patterns observed during tandem mass spectrometry reveal deuterated fragment ions corresponding to the loss of deuterated fatty acid chains, confirming the uniform distribution of deuterium throughout the molecular structure [14] [17].

Table 3: Mass Spectrometric Characteristics

ParameterNon-deuterated TripalmitinGlyceryl trihexadecanoate-d98
Base Peak (m/z)807.7 [M+H]+906.9 [M+H]+
Molecular Ion PeakSingle peakDeuterated peak
Fragmentation PatternStandard fatty acid lossDeuterated fragment ions
Isotope Peak Separation1.0 Da~99.3 Da shift
Detection SensitivityStandardEnhanced by deuteration

Comparative Structural Features

Conformational Analysis vs. Non-deuterated Tripalmitin

The conformational properties of glyceryl trihexadecanoate-d98 exhibit subtle yet measurable differences compared to non-deuterated tripalmitin, primarily attributed to the altered vibrational characteristics and reduced bond lengths associated with deuterium incorporation [12] [28]. Deuterium substitution results in shorter carbon-deuterium bond lengths (approximately 1.02 Angstroms) compared to carbon-hydrogen bonds (1.09 Angstroms), leading to slight modifications in molecular geometry and conformational preferences [32] [33].

The glycerol backbone conformation in deuterated triglycerides maintains the characteristic rotational isomerism observed in non-deuterated analogs, with three primary conformational states: gauche-trans, gauche-gauche, and trans-gauche arrangements [24] [28]. However, deuterium substitution influences the relative populations of these conformational states due to altered intramolecular interactions and modified rotational barriers [24] [31]. The deuterated compound exhibits increased conformational stability, with higher energy barriers for rotation around carbon-carbon bonds compared to the protiated analog [31] [32].

Crystallographic studies of deuterated triglycerides reveal polymorphic behavior similar to non-deuterated compounds, with the ability to adopt alpha, beta-prime, and beta crystal forms [4] [22]. The deuterated variant demonstrates altered crystallization kinetics, with modified nucleation rates and crystal growth patterns attributed to the isotopic effects on intermolecular interactions [22] [27]. The beta polymorph of glyceryl trihexadecanoate-d98 exhibits enhanced thermal stability compared to its non-deuterated counterpart, reflecting the stronger carbon-deuterium bonds and reduced molecular mobility [23] [31].

Table 4: Conformational Analysis Parameters

Conformational ParameterNon-deuterated TripalmitinGlyceryl trihexadecanoate-d98
Bond Length C-D vs C-H (Å)1.091.02
Bond Angle DeviationStandardSlightly altered
Rotational BarriersLowerHigher
Intramolecular H-bondingWeakerStronger
Molecular FlexibilityHigherReduced

Hydrogen/Deuterium Bonding Effects on Molecular Geometry

The substitution of hydrogen with deuterium in glyceryl trihexadecanoate-d98 introduces significant alterations in hydrogen bonding interactions and overall molecular geometry [12] [34]. Deuterium atoms form stronger hydrogen bonds compared to protium due to the reduced zero-point vibrational energy and altered quantum mechanical tunneling effects [12] [32]. These enhanced bonding interactions contribute to increased molecular stability and modified three-dimensional structure compared to the non-deuterated analog [12] [34].

The geometric isotope effect manifests through measurable changes in bond distances and angles within the deuterated molecule [12] [34]. Deuterium-containing hydrogen bonds exhibit shorter donor-acceptor distances and more linear geometries compared to protium-hydrogen bonds, resulting in tighter molecular packing and altered intermolecular interactions [34]. These geometric modifications influence the physical properties of glyceryl trihexadecanoate-d98, including melting point elevation, increased viscosity, and modified solubility characteristics [32].

The enhanced hydrogen bonding capability of deuterium extends to intramolecular interactions within the triglyceride structure [12] [28]. The deuterated compound demonstrates increased conformational rigidity due to stronger intramolecular hydrogen bonds between the glycerol backbone and acyl chain regions [28] [31]. This structural stabilization affects the dynamic behavior of the molecule, reducing conformational fluctuations and contributing to the observed differences in crystallization behavior and thermal properties [31] [34].

Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for deuterium nuclei compared to protons, providing detailed insights into the local electronic environments and hydrogen bonding interactions [18] [24]. The deuterium isotope effects on chemical shifts reflect the altered electronic distribution and modified hydrogen bonding networks within the deuterated triglyceride structure [18] [33]. These spectroscopic observations confirm the systematic nature of deuterium incorporation and validate the structural integrity of glyceryl trihexadecanoate-d98 [18] [24].

Table 5: Molecular Properties Comparison

PropertyNon-deuterated TripalmitinGlyceryl trihexadecanoate-d98
Molecular FormulaC51H98O6C51D98O6
Molecular Weight (g/mol)807.34905.9
CAS Number555-44-21219803-85-6
Exact Mass (m/z)806.7363905.3515
Isotopic Purity (atom % D)N/A≥98%

Esterification Strategies for Deuterated Lipid Production

The synthesis of glyceryl trihexadecanoate-d98 requires sophisticated esterification methodologies that preserve deuterium incorporation while achieving high chemical yields and purity. The primary synthetic approaches employed for deuterated triglyceride production encompass several distinct pathways, each offering unique advantages in terms of isotopic retention and reaction efficiency [1] [2].

Direct Acid-Catalyzed Esterification represents the most straightforward approach, involving the reaction of deuterated glycerol with palmitic acid under acidic conditions. This method typically employs sulfuric acid as catalyst at temperatures ranging from 150-180°C for 3-6 hours [3] [4]. While operationally simple, this approach suffers from relatively lower deuterium retention rates of 85-92% due to potential hydrogen-deuterium exchange under the harsh reaction conditions [5] [6]. The reaction proceeds through a classical nucleophilic acyl substitution mechanism, where the glycerol hydroxyl groups attack the carbonyl carbon of the fatty acid [4].

Steglich Esterification emerges as a superior method for deuterated lipid synthesis, utilizing dicyclohexylcarbodiimide and 4-dimethylaminopyridine under mild conditions [1] [7]. This approach maintains deuterium retention rates of 95-98% while achieving chemical yields of 80-95% [1]. The mild reaction conditions (room temperature, 2-12 hours) minimize deuterium scrambling and preserve the isotopic integrity of the glycerol backbone [7]. The mechanism involves formation of an activated acylpyridinium intermediate, which undergoes nucleophilic attack by the glycerol hydroxyl groups [1].

Acyl Chloride Methodology provides another viable synthetic route, particularly advantageous for its rapid reaction kinetics and high yields of 85-95% [2]. The reaction of deuterated glycerol with palmitoyl chloride in the presence of triethylamine base proceeds at 0-25°C within 1-3 hours, maintaining deuterium retention of 88-95% [2]. The relatively mild conditions and short reaction times minimize side reactions and isotopic exchange processes [8].

Imidazole-Activated Synthesis using carbonyldiimidazole represents the most recent advancement in deuterated triglyceride synthesis [2]. This method achieves exceptional isotopic retention of 94-99% with chemical yields approaching 98% [2]. The carbonyldiimidazole activation of palmitic acid creates a highly reactive intermediate that undergoes selective esterification with deuterated glycerol under ambient conditions [2]. This approach demonstrates superior atom economy and minimizes waste generation compared to traditional methods [2].

The choice of synthetic methodology significantly influences the isotopic distribution pattern within the final product. Nuclear magnetic resonance studies reveal that Steglich esterification and imidazole-activated synthesis maintain the most uniform deuterium distribution across the glycerol backbone, with minimal positional scrambling [9] [10]. Gas chromatography-mass spectrometry analysis confirms that these methods produce glyceryl trihexadecanoate-d98 with isotopic purity exceeding 98 atom percent deuterium [10] [11].

Purification Protocols for High Isotopic Enrichment

Achieving high isotopic enrichment in deuterated glyceryl trihexadecanoate requires sophisticated purification protocols that maintain isotopic integrity while removing impurities and unreacted starting materials. The purification strategies employed must address both chemical purity and isotopic homogeneity to meet analytical standards for deuterated reference materials [12] [13].

Column Chromatography on Silica Gel serves as the primary purification method for crude deuterated triglycerides [12]. The separation exploits polarity differences between the desired product and synthetic byproducts, utilizing gradient elution with hexane-ethyl acetate mixtures [14]. Initial purity levels of 85-92% can be enhanced to 94-98% through careful optimization of mobile phase composition and column dimensions [12]. The isotopic enrichment typically improves from initial values to final levels of 96.2-98.5 atom percent deuterium, with recovery yields of 75-85% [12].

Reversed-Phase High Performance Liquid Chromatography provides superior resolution for deuterated triglyceride purification, particularly effective for removing closely related impurities [15]. The method employs C18 stationary phases with acetonitrile-water gradients, achieving final purities of 96-99% from initial levels of 88-95% [15]. The isotopic enrichment reaches 97.8-99.2 atom percent deuterium with recovery yields of 80-90% [15]. This technique proves particularly valuable for removing residual non-deuterated triglycerides that may arise from incomplete deuteration or starting material impurities [15].

Crystallization from Ethanol offers a cost-effective purification approach, though with more modest efficiency compared to chromatographic methods [12]. The selective crystallization of deuterated triglycerides from ethanol solutions can improve purity from 82-89% to 91-95%, with isotopic enrichment of 95.1-97.8 atom percent deuterium [12]. Recovery yields typically range from 65-75%, making this method suitable for large-scale preparations where some material loss is acceptable [12].

Supercritical Fluid Chromatography represents the most advanced purification technique, utilizing supercritical carbon dioxide as the mobile phase [16]. This method achieves exceptional purification efficiency, improving purity from 90-96% to 97-99% with isotopic enrichment reaching 98.2-99.5 atom percent deuterium [16]. The recovery yields of 85-95% combined with the environmentally benign nature of the supercritical fluid make this approach increasingly attractive for high-value deuterated compounds [16].

Silver Ion Chromatography provides specialized purification capabilities for resolving geometric and positional isomers that may arise during synthesis [17]. While primarily used for analytical assessment, preparative-scale silver ion chromatography can achieve purities of 95-98% with isotopic enrichment of 96.8-98.9 atom percent deuterium [17]. The method proves particularly valuable when stereochemical purity is critical for the intended application [17].

The selection of purification protocol depends on the required purity level, available instrumentation, and scale of operation. For analytical reference standards, multiple purification steps are often employed sequentially to achieve the highest possible isotopic enrichment and chemical purity [18] [12].

Quality Control in Deuterated Compound Manufacturing

Nuclear Magnetic Resonance Validation of Deuterium Distribution Patterns

Nuclear magnetic resonance spectroscopy serves as the definitive analytical technique for validating deuterium distribution patterns in glyceryl trihexadecanoate-d98, providing both qualitative and quantitative assessment of isotopic incorporation [19] [9]. The technique exploits the distinct magnetic properties of deuterium nuclei compared to hydrogen, enabling precise determination of deuteration sites and isotopic abundance [9] [20].

Deuterium Nuclear Magnetic Resonance Spectroscopy directly observes deuterium nuclei within the molecule, providing unambiguous identification of deuteration sites [19] [9]. The deuterium chemical shifts span a range from 0.8-4.2 parts per million, with glycerol backbone signals appearing at 3.8-4.2 parts per million and fatty acid chain signals distributed across 0.8-2.4 parts per million [9]. The line widths at half height vary from 8-25 hertz depending on molecular mobility and local environment, with narrower signals indicating higher molecular mobility [19] [9].

The signal-to-noise ratio requirements for reliable quantitative analysis exceed 25:1 for overall molecular assessment, with higher ratios of 50:1 needed for glycerol backbone analysis [9]. Deuterium content accuracy typically achieves ±2.8% for overall molecular analysis, with slightly better precision of ±2.5% for glycerol backbone determination [9]. Reproducibility measurements demonstrate relative standard deviations below 3.8% for complete molecular analysis [9].

Proton Nuclear Magnetic Resonance Analysis provides complementary information by detecting residual hydrogen atoms at deuteration sites [9] [21]. Integration of residual proton signals relative to fully protonated reference positions enables calculation of deuteration percentages [21]. This approach proves particularly valuable for detecting incomplete deuteration or hydrogen-deuterium exchange during synthesis [9].

XLogP3

21.9

Hydrogen Bond Acceptor Count

6

Exact Mass

905.35146194 g/mol

Monoisotopic Mass

905.35146194 g/mol

Heavy Atom Count

57

Dates

Last modified: 08-10-2024

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